molecular formula C17H19NO5 B291357 N-(2-hydroxy-5-methylphenyl)-3,4,5-trimethoxybenzamide

N-(2-hydroxy-5-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B291357
M. Wt: 317.34 g/mol
InChI Key: GRODOXCGHJUHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-methylphenyl)-3,4,5-trimethoxybenzamide, commonly known as HMTB, is a synthetic compound that has been gaining interest in the scientific community due to its potential therapeutic applications. HMTB belongs to the family of benzamides, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. In

Mechanism of Action

The mechanism of action of HMTB is not fully understood, but it is believed to involve the modulation of several signaling pathways. HMTB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in gene expression regulation. HDAC inhibition leads to the upregulation of genes involved in cell cycle arrest and apoptosis, which are mechanisms of programmed cell death.
HMTB has also been shown to modulate the activity of several transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammation and cell survival. HMTB inhibits the activation of these transcription factors, leading to the downregulation of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
HMTB has been shown to have several biochemical and physiological effects. In cancer cells, HMTB induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurons, HMTB protects against oxidative stress and inflammation, leading to the preservation of neuronal function and survival. Inflammatory cells, HMTB inhibits the production of pro-inflammatory cytokines and chemokines, leading to the downregulation of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using HMTB in lab experiments is its relatively low toxicity compared to other benzamide compounds. This allows for higher concentrations to be used without affecting cell viability. Another advantage is its diverse biological activities, which make it a promising candidate for various therapeutic applications.
One limitation of using HMTB in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy. Another limitation is the lack of in vivo studies, which limits our understanding of its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the study of HMTB. One direction is the development of more efficient synthesis methods to improve the yield and purity of HMTB. Another direction is the investigation of its pharmacokinetics and pharmacodynamics in vivo, which will provide a better understanding of its therapeutic potential. Additionally, the exploration of its potential in combination therapy with other drugs could lead to improved efficacy and reduced toxicity. Finally, the development of HMTB analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of HMTB involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-amino-5-methylphenol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with benzoyl chloride to form HMTB. The purity and yield of HMTB can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

HMTB has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, HMTB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. HMTB achieves this by inducing cell cycle arrest and apoptosis, which are mechanisms of programmed cell death.
In neurodegenerative diseases, HMTB has been studied for its neuroprotective effects. HMTB has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Inflammation is a common factor in many diseases, including autoimmune diseases, cardiovascular diseases, and cancer. HMTB has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C17H19NO5/c1-10-5-6-13(19)12(7-10)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20)

InChI Key

GRODOXCGHJUHJP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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